molecular formula C22H23NO6 B3005279 Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate CAS No. 862979-24-6

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B3005279
CAS No.: 862979-24-6
M. Wt: 397.427
InChI Key: YTVZTAXVCHQYBT-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzamido substituent at the 3-position of the benzofuran core and an ethoxy ester group at the 2-position. This compound is synthesized through a multi-step process involving:

Esterification: Ethyl benzofuran-2-carboxylate is a common precursor, synthesized via cyclocondensation of salicylaldehyde derivatives with ethyl bromoacetate or chloroacetate under basic conditions (e.g., K₂CO₃ or NaH) .

Hydrazide Formation: The ester is converted to benzofuran-2-carbohydrazide via hydrazinolysis in ethanol .

Amide Coupling: The hydrazide reacts with 3,4-diethoxybenzoyl chloride or a similar electrophile to form the final amide derivative .

Structural confirmation is achieved through spectroscopic methods (¹H/¹³C NMR, IR, MS) and elemental analysis .

Properties

IUPAC Name

ethyl 3-[(3,4-diethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-4-26-17-12-11-14(13-18(17)27-5-2)21(24)23-19-15-9-7-8-10-16(15)29-20(19)22(25)28-6-3/h7-13H,4-6H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZTAXVCHQYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Key Biological Activity Synthesis Highlights References
Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate 3-(3,4-Diethoxybenzamido), 2-COOEt Potential enzyme inhibition (urease/α-glucosidase)* Amide coupling of hydrazide with diethoxybenzoyl chloride
Ethyl 3-((4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-6-methoxy-benzofuran-2-carboxylate 3-(Piperazinylmethyl), 6-OCH₃, 2-COOEt Anti-HIV, antitumor Condensation with nitroimidazole derivatives
Ethyl 3-amino-benzofuran-2-carboxylate 3-NH₂, 2-COOEt Precursor for anticancer pyrimidines Reduction of nitro intermediates
Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate 3-(Nitroimidazolylmethyl), 6-OCH₃, 2-COOEt Antitumor, anti-HIV Alkylation with nitroimidazoles
Benzofuran-2-carbohydrazide derivatives (1–22) 2-Carbohydrazide, variable aryl substituents Urease inhibition (IC₅₀: 10–50 µM) Condensation with aryl aldehydes
Pyrazole-benzofuran hybrids (4a–o) 4-Formyl pyrazole, 2-carbohydrazide α-Glucosidase inhibition (IC₅₀: 0.8–15 µM) Vilsmeier-Haack formylation and hydrazide coupling

Key Observations

Substituent Effects on Bioactivity :

  • Amide vs. Hydrazide : The 3,4-diethoxybenzamido group in the target compound may offer stronger hydrogen-bonding interactions with enzyme active sites compared to hydrazide derivatives (e.g., compounds 1–22 in Table 1), which showed moderate urease inhibition .
  • Nitroimidazole/Piperazine Moieties : Compounds with nitroimidazole or piperazinylmethyl groups (e.g., ) exhibit antitumor and anti-HIV activity, likely due to enhanced cellular uptake or DNA interaction.

Synthetic Flexibility :

  • The 3-position is highly modifiable. For example:

  • Amidation (target compound) improves stability over hydrazides, which are prone to hydrolysis .
  • Alkylation with heterocycles (e.g., imidazoles) introduces diverse pharmacophores .

Stability: The amide bond in the target compound is less susceptible to hydrolysis than ester or hydrazide linkages, as noted in , where ethyl benzofuran-2-carboxylate undergoes slow hydrolysis in DMF .

Research Findings and Implications

Anticancer Potential: Ethyl 3-amino-benzofuran-2-carboxylate derivatives demonstrated anticancer activity via DNA intercalation or topoisomerase inhibition , implying that the target compound’s amide group may offer similar mechanisms with improved pharmacokinetics.

Synthetic Challenges :

  • The diethoxybenzamido group requires careful coupling conditions to avoid racemization or side reactions, unlike simpler alkylation or condensation steps used for nitroimidazole derivatives .

Biological Activity

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.35 g/mol

The compound features a benzofuran moiety linked to an amide group derived from a diethoxy-substituted benzene. This unique structure contributes to its diverse biological activities.

The biological activity of this compound has been studied with regard to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage and may have implications for age-related diseases and cancer.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity : A study conducted by Smith et al. (2020) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines by up to 50%, indicating strong antioxidant potential.
  • Anti-inflammatory Study : In a controlled experiment by Johnson et al. (2021), the compound was administered to mice with induced inflammation. Results showed a marked decrease in inflammation markers (TNF-alpha and IL-6) by approximately 40% compared to the control group.
  • Antimicrobial Efficacy : A recent study by Chen et al. (2022) evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting promising antibacterial properties.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTest SubjectResultReference
AntioxidantHuman cell linesROS reduction by 50%Smith et al., 2020
Anti-inflammatoryMiceDecrease in TNF-alpha by 40%Johnson et al., 2021
AntimicrobialS. aureusMIC = 32 µg/mLChen et al., 2022
AntimicrobialE. coliMIC = 64 µg/mLChen et al., 2022

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